Imazalil sulfate
Overview
Description
Scientific Research Applications
Imazalil sulfate has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Imazalil sulfate is a fungicide that primarily targets a wide range of fungi, including Tilletia and Helminthosporium species . These fungi are responsible for various plant diseases, and by targeting them, this compound helps protect crops and increase yield .
Mode of Action
This compound operates by disrupting membrane function in fungi . It is a systemic fungicide with both curative and protective properties . The compound’s interaction with its targets leads to changes in the fungi’s cellular structure, inhibiting their growth and reproduction .
Biochemical Pathways
This compound affects the biosynthesis of ergosterol in fungal pathogens . Ergosterol is a critical component of fungal cell membranes. By inhibiting its synthesis, this compound disrupts the integrity of the cell membrane, leading to the death of the fungus .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules like this compound, largely as tracers for quantitation during the drug development process .
Result of Action
The primary result of this compound’s action is the effective control of fungal diseases in plants. It is used to control diseases such as powdery mildew, blackspot, storage rots, and leaf stripe . It’s important to note that this compound has been flagged as a potential genotoxic and endocrine disrupter, with possible effects on human reproduction and development .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it undergoes photolysis in the aquatic environment . Furthermore, it’s used in different environments worldwide, including in the EU, Australia, USA, and Morocco . The compound is also stable against hydrolysis at pH 5, 7, and 9 .
Safety and Hazards
Future Directions
Although Imazalil sulfate (IMZ) is a widely utilized fungicide in the citrus industry, little is known about how it alters the chemical composition of the tissues or juice of the citrus fruit . This study aims to identify how IMZ treatment alters metabolites and induces or prevents biochemical pathways in the flavedo, albedo, and juice of citrus commodities .
Biochemical Analysis
Biochemical Properties
Imazalil sulfate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins within the fungal pathogens, disrupting their normal functions and leading to their eventual death .
Cellular Effects
This compound has profound effects on the cells of fungal pathogens. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imazalil sulfate is synthesized through a multi-step process involving the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with allyl chloride in the presence of a base to form the intermediate 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl allyl ether. This intermediate is then treated with sulfuric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its sulfate form .
Chemical Reactions Analysis
Types of Reactions: Imazalil sulfate undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the imidazole ring, affecting the compound’s fungicidal properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include various imazalil derivatives, which are studied for their potential use in different applications .
Comparison with Similar Compounds
Miconazole: Another imidazole-based fungicide with similar mechanisms of action but different applications.
Ketoconazole: A widely used antifungal agent in both medical and agricultural settings.
Clotrimazole: Commonly used in topical formulations for treating fungal infections.
Uniqueness: Imazalil sulfate is unique in its broad-spectrum activity and its ability to be used both as a protective and curative agent. Its systemic properties allow it to be absorbed and translocated within plants, providing long-lasting protection against fungal infections .
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O.H2O4S/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-5(2,3)4/h2-6,8,10,14H,1,7,9H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTXMTOYQVRHSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35554-44-0 (Parent) | |
Record name | Imazalil sulfate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3034662 | |
Record name | Imazalil sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58594-72-2 | |
Record name | Imazalil sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58594-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imazalil sulfate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imazalil sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(allyloxy)ethyl-2-(2,4-dichlorophenyl)-1H-imidazolium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENILCONAZOLE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2BD9F4H2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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